1-(1H-indole-6-carbonyl)azetidin-3-amine 1-(1H-indole-6-carbonyl)azetidin-3-amine
Brand Name: Vulcanchem
CAS No.: 1492274-63-1
VCID: VC3066692
InChI: InChI=1S/C12H13N3O/c13-10-6-15(7-10)12(16)9-2-1-8-3-4-14-11(8)5-9/h1-5,10,14H,6-7,13H2
SMILES: C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N
Molecular Formula: C12H13N3O
Molecular Weight: 215.25 g/mol

1-(1H-indole-6-carbonyl)azetidin-3-amine

CAS No.: 1492274-63-1

Cat. No.: VC3066692

Molecular Formula: C12H13N3O

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-indole-6-carbonyl)azetidin-3-amine - 1492274-63-1

Specification

CAS No. 1492274-63-1
Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
IUPAC Name (3-aminoazetidin-1-yl)-(1H-indol-6-yl)methanone
Standard InChI InChI=1S/C12H13N3O/c13-10-6-15(7-10)12(16)9-2-1-8-3-4-14-11(8)5-9/h1-5,10,14H,6-7,13H2
Standard InChI Key ZTILKPDNYHHZBI-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N
Canonical SMILES C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N

Introduction

LibraryFocus AreaPotential Therapeutic Applications
CNS BBB LibraryCentral Nervous SystemNeurological disorders, psychiatric conditions
Protein-Protein Interaction LibraryPPI modulationCancer, inflammatory diseases
Aurora A-B Kinases Targeted LibraryKinase inhibitionCell cycle regulation, cancer
Beyond the Flatland Library sp3 enrichedDiverse 3D structuresMultiple therapeutic areas

These research applications highlight the potential significance of compounds with structural similarity to 1-(1H-indole-6-carbonyl)azetidin-3-amine in drug discovery efforts spanning multiple disease areas. The incorporation into "Beyond the Flatland Library sp3 enriched" is particularly noteworthy as it suggests recognition of the compound's three-dimensional character, an increasingly important consideration in modern drug discovery that seeks to move beyond flat aromatic structures toward more spatially complex molecules with potentially improved drug-like properties.

Comparison with Related Compounds

Several structurally related compounds identified in the search results provide valuable comparative insights for understanding 1-(1H-indole-6-carbonyl)azetidin-3-amine in a broader chemical context. These structural analogs help establish structure-property relationships that can inform predictions about the target compound's properties and potential activities.

Search result describes M759-3040 (1-(6-methoxy-1H-indole-2-carbonyl)-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine), which shares the fundamental indole-carbonyl-azetidine framework but differs in several key aspects: the position of the indole attachment (2 versus 6), the presence of a methoxy substituent on the indole ring, and additional substitution on the azetidine nitrogen . This compound has a molecular weight of 350.42 g/mol and calculated properties including LogP of 2.031, suggesting moderate lipophilicity. The documented polar surface area of 46.091 Ų indicates potential for membrane permeability, including blood-brain barrier penetration.

Table 6.1: Comparison of 1-(1H-indole-6-carbonyl)azetidin-3-amine with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesNotable Properties
1-(1H-indole-6-carbonyl)azetidin-3-amineC12H13N3OBase structurePrimary amine on azetidine
M759-3040 C20H22N4O2Methoxy on indole, attachment at position 2, N-methyl-N-[(pyridin-3-yl)methyl] on azetidineLogP: 2.031, MW: 350.42
6-Amino-5-methoxy-1H-indole-2-carboxylic acid C10H10N2O3Carboxylic acid instead of azetidine amide, amino and methoxy groups on indoleLogP: 2.03810, MW: 206.19800

Search result describes 6-Amino-5-methoxy-1H-indole-2-carboxylic acid, which shares the indole core structure but features different substitution patterns and lacks the azetidine component . Despite these differences, the similar LogP values between this compound and M759-3040 suggest that structural modifications around the indole scaffold can be designed to maintain certain physicochemical properties while introducing different functional groups.

The structural variations among these compounds illustrate how modifications to the indole core and the nature of the substituents can affect physical properties and potentially biological activity. The presence of a primary amine in 1-(1H-indole-6-carbonyl)azetidin-3-amine, as opposed to the tertiary amine in M759-3040, suggests different hydrogen bonding capabilities, potentially different metabolic stability profiles, and variations in pharmacological interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator